1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-14-3-5-17(6-4-14)23(21,22)19-11-7-15(8-12-19)18-10-9-16(20)13-18/h3-6,15-16,20H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKHGCUADXIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Formation of the Pyrrolidine Ring: This step may involve cyclization reactions similar to those used for the piperidine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
Antidiabetic Activity
Research indicates that compounds with similar structures may inhibit enzymes involved in glucose metabolism, potentially aiding in the management of type 2 diabetes. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and reduced hyperglycemia, making this compound a candidate for further exploration in diabetic therapies .
Central Nervous System Disorders
The compound has shown promise in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. Its ability to modulate neurotransmitter levels suggests a potential role in neuroprotection and cognitive enhancement. Studies have demonstrated that sulfonyl piperidine derivatives can exhibit neuroprotective effects through the modulation of cholinergic pathways .
Antimicrobial Properties
Similar compounds have demonstrated significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonyl group is believed to enhance the interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Case Study 1: Inhibition of Enzymes Related to Metabolic Syndrome
A study focusing on compounds similar to 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol reported their effectiveness in inhibiting key enzymes associated with metabolic syndrome. These findings suggest that this compound could be beneficial in treating conditions like obesity and hypertension through enzyme modulation .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that derivatives of this compound can reduce oxidative stress markers in neuronal cells, indicating potential neuroprotective properties. The modulation of inflammatory cytokines was also observed, suggesting a mechanism by which this compound may protect against neurodegenerative processes .
Mechanism of Action
The mechanism of action of 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Key structural analogs and their properties are summarized below:
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Key Observations:
Structural Diversity: The target compound’s 4-ethylphenyl sulfonyl group distinguishes it from analogs with bulkier substituents (e.g., benzhydrylpiperazine in 6d or chloronaphthyl in the WHO compound ). Compared to PF-543 derivatives (e.g., Compound 3 ), the absence of a bis-benzylamino-phenethyl chain may reduce antitumor activity but improve solubility.
Biological Activity :
- Sulfonyl-containing analogs exhibit diverse therapeutic roles: 6d derivatives focus on antitumor synthesis , while the WHO compound targets coagulation . The target compound’s activity remains speculative but could align with these pathways.
Synthesis and Characterization: All analogs employ column chromatography for purification and NMR/HRMS for structural validation, suggesting similar protocols apply to the target compound .
Data Tables and Research Findings
Table 3: Pharmacological Comparisons
Notes and Limitations
Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.
Synthesis Feasibility : The compound’s synthesis likely follows established protocols for sulfonamide coupling and heterocycle functionalization .
Therapeutic Potential: The 4-ethylphenyl group may enhance blood-brain barrier penetration compared to bulkier analogs, warranting further study .
Biological Activity
The compound 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure consists of a pyrrolidine ring linked to a piperidine moiety, with a sulfonyl group attached to a phenyl ring. The presence of these functional groups is significant in determining its biological properties.
Synthesis Overview
The synthesis of this compound typically involves the reaction of 4-ethylphenylsulfonyl chloride with piperidine derivatives, followed by the introduction of the pyrrolidine ring through cyclization reactions. Such synthetic pathways are crucial for obtaining compounds with desired pharmacological properties.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and neutral sphingomyelinase 2 (nSMase2). These enzymes play critical roles in neurotransmission and lipid metabolism, respectively, making their inhibition a target for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
- Antimicrobial Activity : Compounds featuring sulfonamide moieties exhibit significant antibacterial properties. For instance, related derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar antimicrobial capabilities .
- Anti-inflammatory Effects : The anti-inflammatory potential of compounds containing piperidine and pyrrolidine structures has been documented. These compounds may modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by chronic inflammation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various piperidine derivatives, revealing that certain compounds exhibited greater efficacy than standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/mL, indicating promising antibacterial properties .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 250 | S. aureus |
| Compound B | 500 | E. coli |
| 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | TBD | TBD |
Study 2: Neuroprotective Effects
Research on related pyrrolidine derivatives has shown potential neuroprotective effects through the inhibition of nSMase2, which is implicated in neurodegenerative diseases. In vivo studies demonstrated that these compounds could reduce exosome release from brain cells, suggesting a mechanism for protecting neuronal integrity .
Q & A
Q. Optimization parameters :
How do structural modifications in the piperidine or pyrrolidin-3-ol moieties affect bioactivity?
Advanced
Modifications to the piperidine ring or hydroxyl group alter binding affinity and metabolic stability:
- Piperidine substituents : Bulky groups (e.g., 4-ethylphenyl) enhance hydrophobic interactions with target proteins .
- Hydroxyl group : Critical for hydrogen bonding; methylation reduces polarity but may decrease solubility .
Q. Comparative bioactivity data :
| Derivative | Modification | Bioactivity (IC50) | Reference |
|---|---|---|---|
| Parent compound | None | 15 nM (CCR5 antagonism) | |
| Methoxy analog | -OH → -OCH3 | 28 nM (reduced potency) | |
| Chloro analog | -H → -Cl | 12 nM (enhanced binding) |
What spectroscopic methods confirm the compound’s structure?
Q. Basic
- IR spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
- NMR : ¹H/¹³C NMR resolves piperidine/pyrrolidine ring protons and sulfonyl-phenyl integration .
What are potential intermediates in the synthesis of sulfonyl piperidine derivatives?
Advanced
Key intermediates include:
- 4-Aminopiperidine : Forms the core structure before sulfonylation .
- Sulfonyl chloride adducts : Generated via reaction of 4-ethylbenzenesulfonyl chloride with piperidine .
- Protected pyrrolidin-3-ol : Ensures hydroxyl group stability during subsequent reactions .
What safety precautions are necessary when handling this compound?
Q. Basic
- GHS hazards : Skin/eye irritation (Category 2), respiratory sensitization (STOT SE 3) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
- First aid : Flush eyes/skin with water; seek medical attention for persistent irritation .
How can discrepancies in synthetic yields from different methods be resolved?
Advanced
Contradictions in yields arise from:
- Reagent purity : Impurities in sulfonyl chlorides reduce efficiency .
- Reaction time : Prolonged reflux (25–30 hours) improves conversion but risks decomposition .
Resolution : Design a fractional factorial experiment to isolate critical variables (e.g., solvent, temperature) .
What in vitro assays are appropriate for initial bioactivity screening?
Q. Basic
- Enzyme inhibition assays : Measure IC50 against targets (e.g., kinases, GPCRs) .
- Cell viability assays : Assess cytotoxicity (e.g., MTT assay) .
- Binding assays : Surface plasmon resonance (SPR) quantifies target interaction kinetics .
What computational approaches predict environmental persistence?
Q. Advanced
- QSAR models : Estimate biodegradability and toxicity using physicochemical properties (logP, pKa) .
- Molecular docking : Predict interactions with environmental enzymes (e.g., cytochrome P450) .
How does solvent choice influence synthesis yield?
Q. Basic
- Polar aprotic solvents (DMF, DMSO) : Enhance sulfonylation efficiency by stabilizing intermediates .
- Non-polar solvents (toluene) : Reduce by-product formation in alkylation steps .
What experimental designs study structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
